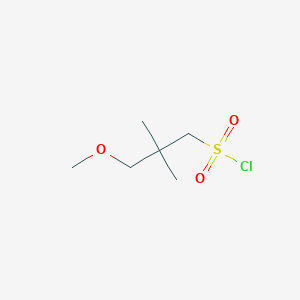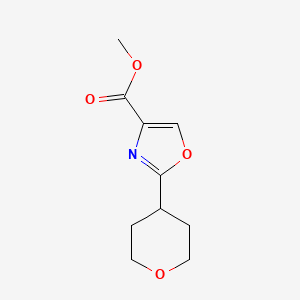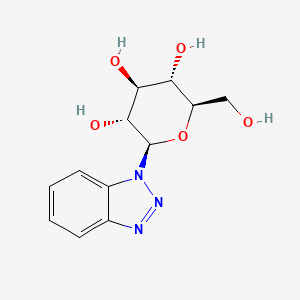
4-bromo-8-fluoroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-fluoroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, making it a valuable intermediate in various chemical syntheses. The molecular formula of this compound is C10H5BrFNO2, and it has a molecular weight of approximately 274.06 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-8-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 8-fluoroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical and chemical industries .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-8-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-bromo-8-fluoroquinoline-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or diagnostic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-5,8-difluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-6-fluoroquinoline
- 8-Fluoroquinoline-2-carboxylic acid
Comparison: Compared to other similar compounds, 4-bromo-8-fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the quinoline ring enhances its reactivity and makes it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
4-bromo-8-fluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-4-8(10(14)15)13-9-5(6)2-1-3-7(9)12/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCRKBBPNGIARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)


![[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride](/img/structure/B6616882.png)
amine hydrochloride](/img/structure/B6616891.png)
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)

![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)

![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid](/img/structure/B6616934.png)
![benzo[b]thiophen-5-yl-morpholin-4-yl-methanone](/img/structure/B6616941.png)


